molecular formula C16H16AsNO2 B14504654 N-Benzoyl-N-(dimethylarsanyl)benzamide CAS No. 63787-82-6

N-Benzoyl-N-(dimethylarsanyl)benzamide

Cat. No.: B14504654
CAS No.: 63787-82-6
M. Wt: 329.22 g/mol
InChI Key: RRFMVGWBIUXKRY-UHFFFAOYSA-N
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Description

N-Benzoyl-N-(dimethylarsanyl)benzamide is an organoarsenic compound characterized by a benzamide backbone with a benzoyl group and a dimethylarsanyl moiety attached to the amide nitrogen. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving benzoyl chlorides and arsenic-containing amines, though precise synthetic routes for this compound remain speculative without explicit evidence .

Properties

CAS No.

63787-82-6

Molecular Formula

C16H16AsNO2

Molecular Weight

329.22 g/mol

IUPAC Name

N-benzoyl-N-dimethylarsanylbenzamide

InChI

InChI=1S/C16H16AsNO2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

RRFMVGWBIUXKRY-UHFFFAOYSA-N

Canonical SMILES

C[As](C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N-(dimethylarsanyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is known for its efficiency, eco-friendliness, and high yield.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N-(dimethylarsanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-Benzoyl-N-(dimethylarsanyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzoyl-N-(dimethylarsanyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Antibacterial Activity

  • N-Benzoyl-N-(5-bromopyridin-2-yl)trifluoro-methane sulfonamide (): This sulfonamide derivative demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains, attributed to the electron-deficient bromopyridinyl group enhancing target binding .
  • N-Benzoyl-2-hydroxybenzamide derivatives (): Hydroxyl groups at the ortho position improved antioxidant activity, suggesting that polar substituents can modulate redox properties .

Enzyme Inhibition

  • N-Benzyl-substituted benzamides (): Substitution at position 2 of the indole ring enhanced hyaluronidase inhibition (IC₅₀ < 10 µM), while position 3 substitution abolished activity, highlighting the critical role of substituent geometry .
  • Benzamide Trimethoprim derivatives (): Increasing benzene rings correlated with stronger human dihydrofolate reductase (hDHFR) inhibition, though excessive lipophilicity reduced solubility .

Table 2: Reaction Efficiency Comparison

Method Reaction Time Yield (%) Key Advantage Reference
Conventional reflux 12 hours 60–75 Simplicity
Ultrasound irradiation 2 hours 85–90 Rapid kinetics, green chemistry
Mannich-Einhorn reaction 6 hours 34–80 Versatile for N-substitution

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